![molecular formula C8H4BrClIN B6289938 5-Bromo-6-chloro-3-iodo-1H-indole CAS No. 2306263-63-6](/img/structure/B6289938.png)
5-Bromo-6-chloro-3-iodo-1H-indole
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Overview
Description
5-Bromo-6-chloro-3-iodo-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular formula of 5-Bromo-6-chloro-3-iodo-1H-indole is C8H4BrClIN . It is a derivative of indole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-6-chloro-3-iodo-1H-indole are not detailed in the literature, indole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-6-chloro-3-iodo-1H-indole are not extensively documented. Its molecular weight is 356.39 .Scientific Research Applications
Synthesis of Alkaloid Derivatives
5-Bromo-6-chloro-3-iodo-1H-indole: is a valuable precursor in the synthesis of complex alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals and are part of the group of natural products (also called secondary metabolites). Many alkaloids can be purified from crude extracts by acid-base extraction. These compounds have diverse pharmacological effects on humans and other animals, often used as medications or recreational drugs .
Anticancer Research
Indole derivatives, including 5-Bromo-6-chloro-3-iodo-1H-indole , have shown promise in anticancer research. They are studied for their potential to inhibit the growth of cancer cells and induce apoptosis. The indole nucleus is a common structure found in compounds with significant biological activity, making it a focus for new cancer treatments .
Antimicrobial Activity
The indole core of 5-Bromo-6-chloro-3-iodo-1H-indole is also significant in the development of new antimicrobial agents. Indole derivatives are known to possess strong antimicrobial properties, which are essential in the fight against resistant strains of bacteria and other pathogens .
Development of Anti-inflammatory Drugs
Indole derivatives are explored for their anti-inflammatory properties5-Bromo-6-chloro-3-iodo-1H-indole can be used to synthesize compounds that potentially treat inflammation-related disorders, contributing to the development of new anti-inflammatory medications .
Neuroprotective Agents
Research into neurodegenerative diseases has also benefited from indole derivatives5-Bromo-6-chloro-3-iodo-1H-indole may be used to create compounds that protect neuronal cells from damage, offering a pathway to treat conditions like Alzheimer’s and Parkinson’s disease .
Agricultural Chemicals
The indole structure is pivotal in the synthesis of plant growth regulators and pesticides5-Bromo-6-chloro-3-iodo-1H-indole could be utilized in creating chemicals that regulate plant growth or act as pesticides, highlighting its importance in agricultural sciences .
Mechanism of Action
Target of Action
5-Bromo-6-chloro-3-iodo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The interaction of the compound with its targets leads to changes that result in its biological activity.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-bromo-6-chloro-3-iodo-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClIN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJSKAJEJWERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-iodo-1H-indole |
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